molecular formula C9H10BrClO2 B578384 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene CAS No. 1345472-16-3

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene

Cat. No. B578384
CAS RN: 1345472-16-3
M. Wt: 265.531
InChI Key: WILWZTKEUIOWRA-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H10BrClO2 . It has a molecular weight of 265.53 . The IUPAC name for this compound is 2-bromo-1-chloro-4-(2-methoxyethoxy)benzene .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is 1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have utilized 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene or its derivatives in the synthesis of various novel compounds. For instance, it served as a building block in the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene(III), a precursor for a non-peptide CCR5 antagonist benzamide derivative showing potential biological activity (Bi, 2015). Similarly, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized and used to develop another non-peptide CCR5 antagonist, showcasing the versatility of this chemical in medicinal chemistry (De-ju, 2014).

Antimicrobial Properties

Compounds carrying bromo, methoxy, and chloro groups on the benzene ring, similar to the 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene structure, have been synthesized and demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The activity of these compounds often surpassed that of reference drugs, indicating their potential in antimicrobial applications (Liaras et al., 2011).

Material Synthesis and Characterization

The chemical has also been a part of the synthesis of materials with unique properties. For instance, novel series of monomers containing para-methoxyazobenzene as the mesogenic group were synthesized, where derivatives like 1-bromo-[4-(4-methoxyphenylazo)phenyloxy]-alkanes exhibit unique liquid crystalline behavior (Wang et al., 2000). This indicates the potential of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene in the development of advanced materials.

properties

IUPAC Name

2-bromo-1-chloro-4-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWZTKEUIOWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718409
Record name 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345472-16-3
Record name 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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